N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
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Overview
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound that features a unique structure combining benzothiadiazole, pyrrole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole moiety: This step often involves the use of pyrrole derivatives and coupling reactions facilitated by catalysts such as palladium or copper.
Formation of the thiazole ring: This can be accomplished through cyclization reactions involving thioamides and α-haloketones.
Coupling of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiadiazole, pyrrole, or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Pyrrole derivatives: Compounds featuring the pyrrole ring with various functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with different substituents.
Uniqueness
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is unique due to its combination of benzothiadiazole, pyrrole, and thiazole moieties, which confer distinct electronic, chemical, and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS2/c20-13(11-8-21-14(16-11)19-6-1-2-7-19)15-9-4-3-5-10-12(9)18-22-17-10/h1-8H,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRDWOIDLOUORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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